molecular formula C13H14ClNO2 B600109 (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride CAS No. 122745-11-3

(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Cat. No.: B600109
CAS No.: 122745-11-3
M. Wt: 251.71
InChI Key: QXEYSNIVQNSZGX-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene derivative.

    Amino Acid Formation: The naphthalene derivative is then subjected to a series of reactions to introduce the amino acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the amino group.

    Crystallization: To purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein folding due to its chiral nature.

Medicine

In medicinal chemistry, it is explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Naproxen: Another naphthalene derivative with anti-inflammatory properties.

    Naphthalene-2-carboxylic acid: A simpler naphthalene derivative used in organic synthesis.

Uniqueness

®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYSNIVQNSZGX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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